Mebanazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical and Pharmacological Profile of Mebanazine

The table below summarizes the core technical data for mebanazine:

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| CAS Number | 65-64-5 [1] [2] |

| Molecular Formula | C8H12N2 [1] [2] |

| Molecular Weight | 136.19 g/mol [1] [3] |

| Drug Class | Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1] |

| Status | Approved (historically), Withdrawn [1] |

| Primary Indication | Treatment of depression (historical) [1] |

| Mechanism of Action | Potent Monoamine Oxidase (MAO) inhibitor [3] |

| Withdrawal Reason | Hepatotoxic potential [1] |

Mechanism of Action as an MAO Inhibitor

Although the exact molecular interaction of this compound with the monoamine oxidase enzyme is not detailed in the available search results, its overall mechanism is consistent with classic MAO inhibitors.

- Normal Neurotransmitter Metabolism: In the nervous system, monoamine neurotransmitters like serotonin, dopamine, and norepinephrine transmit signals. The enzyme monoamine oxidase (MAO), located on the outer membrane of mitochondria, is responsible for breaking down these neurotransmitters, terminating their action [4] [5].

- Enzyme Inhibition: As an MAO inhibitor, this compound blocks the activity of this enzyme [3]. This inhibition prevents the degradation of monoamine neurotransmitters.

- Increased Neurotransmitter Availability: With MAO inhibited, higher concentrations of neurotransmitters remain in the synaptic cleft for longer periods. This increased availability of monoamines in the brain is the fundamental mechanism believed to underlie the antidepressant effects of MAOIs [4].

The following diagram illustrates this core mechanism of action for MAO inhibitors like this compound:

Core mechanism of MAO inhibitor action, leading to increased neurotransmitter levels.

Experimental Data and Research Applications

Current research use of this compound is documented in preclinical studies. The data below, primarily from animal models, summarizes its physiological effects and experimental protocols.

| Aspect | Experimental Details |

|---|---|

| Research Use | Research on depression [3] |

| In Vivo Model | Mature female rats [3] |

| Administration Route | Intraperitoneal injection (i.p.) [3] |

| Key Finding | Dose-dependent decrease in blood glucose levels [3] |

| Effective Dose | Minimal dose lowering blood glucose after 12h: 60 mg/kg [3] |

| Sustained Effect | 90 mg/kg decreased blood glucose for 2 days [3] |

The workflow for the key in vivo experiment is outlined below:

Experimental workflow for assessing this compound's effects on blood glucose in rats.

Important Safety and Discontinued Use

- Discontinuation Reason: this compound was withdrawn from the clinical market due to its hepatotoxic potential (potential to cause liver damage) [1].

- Class-Wide Safety Concerns: As an irreversible MAOI, this compound would be expected to carry the same risks as other drugs in its class. A critical danger is hypertensive crisis from interactions with tyramine-rich foods (e.g., aged cheeses, cured meats) [4] [6]. It also poses a risk of serotonin syndrome when combined with other serotonergic drugs [6].

Summary for Researchers

This compound serves as a historical and research-grade reference compound for a hydrazine-class, irreversible MAO inhibitor. Its current relevance lies in:

- Research Tool: Used in preclinical studies to investigate the physiological effects of MAO inhibition, such as its observed impact on blood glucose metabolism in animal models [3].

- Safety Profile Caution: Its hepatotoxicity underscores the safety challenges associated with early antidepressant drug classes.

- Mechanism Representative: It is a classic example of a non-selective, irreversible MAOI, sharing a mechanism and associated risks with other drugs like phenelzine and tranylcypromine [4] [6].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. | CAS#:65-64-5 | Chemsrc this compound [chemsrc.com]

- 3. This compound | MAO Inhibitor [medchemexpress.com]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Monoamine oxidase inactivation: from pathophysiology to ... [pmc.ncbi.nlm.nih.gov]

- 6. List of MAO + Uses & Side Effects - Drugs.com inhibitors [drugs.com]

Mechanisms of Hepatotoxicity and Research Protocols

While the exact mechanism of mebanazine-induced liver injury is not fully detailed in the available literature, its classification as a hydrazine derivative provides strong clues. Hepatotoxicity from such compounds is typically "idiosyncratic," meaning it is unpredictable and not directly dose-dependent [1]. The following diagram illustrates the hypothesized pathway for this compound-induced liver injury.

Based on the general pathophysiology of Drug-Induced Liver Injury (DILI), the following experimental approaches are critical for investigating a compound like this compound.

Key Experimental Methodologies for DILI Investigation

| Investigation Area | Experimental Protocol & Key Assays |

|---|

| Clinical & Biochemical Diagnosis | - Liver Enzyme Monitoring: Serial measurement of serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin [1].

- Causality Assessment: Use standardized scales like the Roussel Uclaf Causality Assessment Method (RUCAM) to link liver injury to the drug [1]. | | In Vitro Cytotoxicity Screening | - Cell-Based Assays: Expose hepatocyte cell lines (e.g., HepG2, HepaRG) to this compound and its metabolites. Measure endpoints like cell viability (MTT assay), reactive oxygen species (ROS) production, and glutathione depletion [1].

- Transporter Inhibition Assays: Investigate inhibition of the Bile Salt Export Pump (BSEP/ABCB11) using membrane vesicle assays, as BSEP inhibition is a known risk factor for cholestatic DILI [1]. | | Mechanistic & Pathophysiology Studies | - Metabolite Identification: Use liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize reactive metabolites generated by human liver microsomes or recombinant CYP450 enzymes [1].

- Mitochondrial Function Assays: Assess oxygen consumption rates (OCR) and ATP production in primary hepatocytes to evaluate mitochondrial dysfunction [1].

- Histopathological Analysis: Examine liver biopsy or animal model tissue for signs of necrosis, apoptosis, steatosis, or cholestasis [1]. |

Context and Modern Relevance

References

Mebanazine monoamine oxidase inhibitor hydrazine class

Mebanazine Technical Overview

This compound (formerly known as Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but was later withdrawn from the market due to its hepatotoxic potential [1] [2].

The table below summarizes its core chemical and pharmacological data:

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Chemical Formula | C₈H₁₂N₂ [1] [2] |

| Average Mass | 136.198 g·mol⁻¹ [1] [2] |

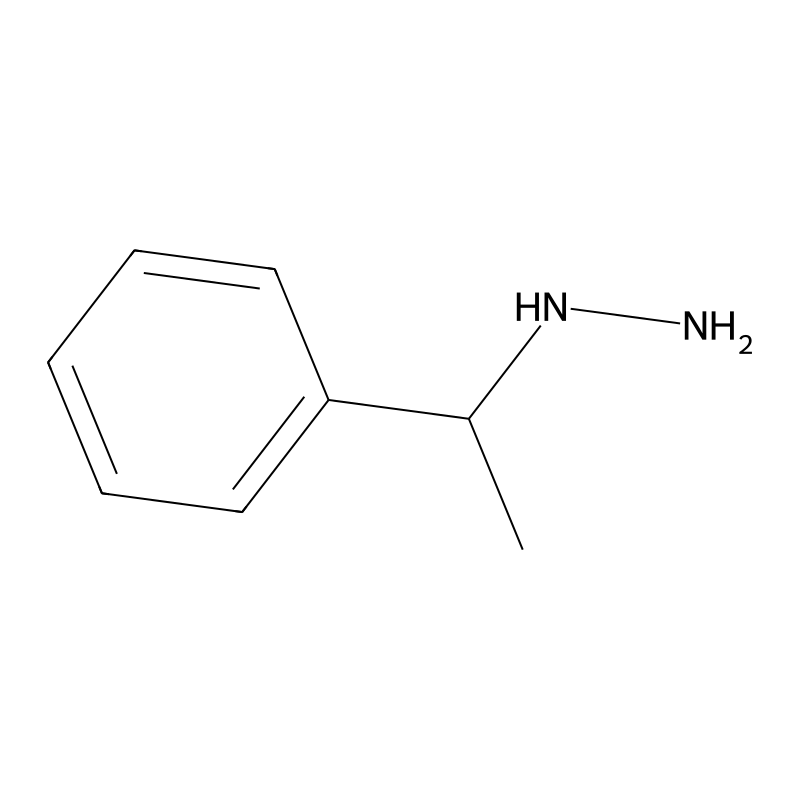

| Chemical IUPAC Name | (1-phenylethyl)hydrazine [1] [3] |

| CAS Number | 65-64-5 [1] [3] |

| Drug Class | Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1] [2] |

| Status | Approved, Withdrawn (due to hepatotoxicity) [1] [2] |

| Mechanism of Action | Monoamine Oxidase Inhibitor (exact binding mechanism not specified) [1] [2] |

| Primary Toxicity | Hepatotoxicity (liver damage) [1] [2] |

| Genotoxic Activity | Showed mutagenic activity in bacterial tests (Salmonella typhimurium) [4] |

Toxicity and Genotoxicity Profile

The withdrawal of this compound was primarily due to safety concerns. A key area of research has been understanding its toxicological profile.

- Hepatotoxicity: this compound was discontinued because of its potential to cause liver damage [1] [2].

- Genotoxicity: In a battery of short-term tests, this compound was found to be genotoxic. It elicited frameshift mutations in Salmonella typhimurium bacteria and produced DNA fragmentation in the liver and lung cells of treated mice [4]. The test results for sister chromatid exchanges could not be completed as the compound was "no longer available for testing" at that stage of the study [4].

Synthesis of Hydrazine Compounds

While the search results do not contain a specific synthesis protocol for this compound, they detail general methods for creating hydrazine compounds, which are relevant from a medicinal chemistry perspective. The following diagram illustrates a logical workflow for hydrazine synthesis based on the retrieved methodologies.

Logical workflow for synthesizing hydrazine compounds based on published methodologies [5].

The synthesis strategies for hydrazines include [5]:

- Electrophilic Amination: Uses a diethylketomalonate-derived oxaziridine to aminate primary aliphatic and aromatic amines, yielding N-Boc protected hydrazines. This method allows a one-pot synthesis of pyrazoles [5].

- N-N Reductive Coupling: A small ring phosphacycle catalyzes the cross-selective coupling of nitroarenes and anilines in the presence of a hydrosilane reductant, offering good chemoselectivity [5].

- Nickel-Catalyzed Cross-Coupling: Involves the N-N cross-coupling of O-benzoylated hydroxamates with aryl/aliphatic amines, proceeding via nickel-stabilized acyl nitrenoid intermediates [5].

- Aza-Lossen Rearrangement: A two-step procedure that converts amines into complex hydrazine derivatives under mild conditions, enabling chemoselective N-N bond formation [5].

Hydrazine Toxicity Pathway

The hepatotoxicity and genotoxicity of this compound are characteristics shared by many hydrazine-containing compounds. The general pathophysiology of hydrazine toxicity involves the disruption of key metabolic processes, as illustrated below.

Generalized pathway of hydrazine-induced neurotoxicity via functional vitamin B6 deficiency [6].

The pathophysiology of hydrazine toxicity involves several systems [6]:

- Neurotoxicity: Hydrazines induce a functional pyridoxine (Vitamin B6) deficiency. They inhibit the synthesis and activity of pyridoxal 5'-phosphate (P5P), a crucial cofactor for the enzyme glutamic acid decarboxylase (GAD). The inhibition of GAD leads to reduced synthesis of the inhibitory neurotransmitter GABA and potential accumulation of glutamate, which can cause neurological excitation and seizures [6].

- Hepatotoxicity and Genotoxicity: While the exact mechanisms for this compound are not detailed, the genotoxic activity (DNA damage and mutation) is a recognized risk factor for carcinogenicity and likely contributes to its overall toxicity profile, including liver damage [4].

- Exposure Routes: Toxicity can occur via inhalation, dermal contact, or ingestion, with potential for systemic effects including liver and neurological damage across all routes [6].

Research Considerations

For modern drug development professionals, this compound serves as a historical case study. Key takeaways include:

- The hydrazine moiety is a known structural alert associated with hepatotoxicity and genotoxicity, prompting caution in drug design [1] [6] [4].

- When working with or researching hydrazine derivatives, management of acute toxicity should include aggressive supportive care and administration of pyridoxine (Vitamin B6) for neurological symptoms like seizures [6].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound | C8H12N2 [chemspider.com]

- 4. Genotoxic Activity of Five Antidepressant Hydrazines ... [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Mebanazine pharmacokinetics metabolism research

Mebanazine Data Summary

| Aspect | Available Data | Key Findings / Status |

|---|---|---|

| General Information | DrugBank [1] | Known as Actomol; hydrazine-class Monoamine Oxidase Inhibitor (MAOI); previously used as an antidepressant; withdrawn from market. |

| Pharmacokinetics & Metabolism | DrugBank [1] | Not Available. Specific data on absorption, distribution, metabolism, and excretion is lacking in the published literature. |

| Primary Toxicity & Withdrawal Reason | DrugBank [1] | Hepatotoxicity. The drug was discontinued due to its potential to cause liver injury. |

| Proposed Bioactivation Risk | PMC [2] | Structural Alert (Hydrazine moiety). The hydrazine group is a known "toxicophore" that can be metabolically activated into reactive, cytotoxic species. |

Inferred Mechanisms and Research Context

While direct metabolic data for this compound is unavailable, its hepatotoxicity can be understood in the broader context of antidepressant bioactivation and hydrazine-based drugs.

- Hydrazine Group as a Toxicophore: The hydrazine group in this compound is a recognized structural alert associated with drug-induced liver injury (DILI) [2]. This moiety can undergo metabolic activation by cytochrome P450 enzymes or other pathways to form reactive intermediates. These reactive metabolites can covalently bind to cellular proteins and DNA, disrupting normal function and potentially leading to cell death and liver injury [2].

- Connection to Antidepressant DILI: Drug-induced liver injury is a known risk factor for several antidepressants and has been a leading cause of drug withdrawal [2]. The bioactivation of a drug to form reactive metabolites is a significant contributing factor to this toxicity.

Based on this known risk associated with its chemical structure, the following diagram illustrates the proposed mechanism for this compound's hepatotoxicity:

Research Implications and Alternatives

The case of this compound highlights a critical lesson in drug development. Although modern pharmacokinetic and metabolic studies for this specific compound are lacking, its history underscores the importance of:

- Early Screening for Structural Alerts: Modern drug discovery prioritizes identifying and mitigating chemical moieties (like hydrazine) that are prone to bioactivation [2].

- Advanced Trapping Assays: Current protocols use agents like glutathione to trap and identify reactive metabolites during preclinical development [2].

- Focus on Safer Alternatives: The withdrawal of this compound and other hepatotoxic drugs has driven the development of antidepressants with safer metabolic profiles.

References

Mebanazine clinical trials depression effectiveness

Mebanazine Overview

This compound (Actomol) is a monoamine oxidase inhibitor (MAOI) from the hydrazine class that was used as an antidepressant in the 1960s but was withdrawn from the market due to hepatotoxicity (liver toxicity) [1] [2].

| Property | Description |

|---|---|

| Chemical Class | Hydrazine [1] [2] |

| Pharmacological Class | Monoamine Oxidase Inhibitor (MAOI) [1] [2] |

| Trade Name | Actomol [1] [2] |

| Status | Approved, Withdrawn (due to hepatotoxicity) [1] [2] |

| Proposed Advantage (in animals) | More potent MAOI than pheniprazine with a greater therapeutic index [1] |

Clinical Trial Summary

A clinical trial published in 1965 investigated this compound for treating depressive illnesses. The table below summarizes the key aspects of this study based on the available abstract [3] [4].

| Trial Aspect | Reported Detail |

|---|---|

| Publication Date | September 1965 [3] [4] |

| Trial Rationale | Pre-clinical animal studies suggested this compound might be less toxic than other MAOIs in use at the time [3]. |

| Key Objective | To evaluate if this compound could potentiate the effects of Electroconvulsive Therapy (ECT) and reduce relapse rates post-ECT [3]. |

| Full Methodology | Not available in the abstract [4]. |

Hepatotoxicity and Mechanism

The search results indicate that hepatotoxicity is a known risk for certain antidepressants, particularly those that undergo metabolic bioactivation. This compound was one of four antidepressants explicitly mentioned as being withdrawn from the market for this reason [5]. The diagram below illustrates the general theory of how some drugs can cause liver injury.

General pathway of metabolic bioactivation leading to drug-induced liver injury.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Clinical Trial of this compound—A New Monoamine Oxidase ... [cambridge.org]

- 4. Clinical trial of this compound--a new monoamine oxidase ... [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic bioactivation of antidepressants - PubMed Central [pmc.ncbi.nlm.nih.gov]

Mebanazine MAO inhibition assay protocol

Introduction to MAO Inhibition Assays

Monoamine oxidases (MAOs) are critical enzymes for neurotransmitter regulation. MAO-A and MAO-B are the two main isoforms; determining a compound's selectivity for one over the other is a key goal in early drug discovery for neurological disorders [1]. The following protocol outlines a method to characterize the inhibitory activity and kinetics of a test compound against these enzymes.

Detailed MAO Inhibition Assay Protocol

This protocol is adapted from modern high-throughput screening practices and a recent study on natural flavonoids, providing a framework that could be applied to evaluate a compound like Mebanazine [2] [1].

Primary Screening for MAO Inhibitory Activity

The initial screen determines the compound's potency by calculating the half-maximal inhibitory concentration (IC₅₀).

- Objective: To determine the IC₅₀ value of the test compound against recombinant human MAO-A and MAO-B (hMAO-A and hMAO-B).

- Principle: A chemiluminescent assay that quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO enzymatic reaction.

- Reagents:

- Recombinant hMAO-A and hMAO-B enzymes.

- Substrate: Kynuramine (a common non-selective substrate) or isoform-specific substrates (e.g., Serotonin for MAO-A, Phenethylamine for MAO-B).

- Detection reagent: Chemiluminescent H₂O₂ substrate.

- Test compound (e.g., this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

- Procedure:

- Prepare a dilution series of the test compound and reference inhibitors.

- In a microplate, incubate each concentration of the inhibitor with a fixed concentration of the MAO enzyme (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., Potassium Phosphate, pH 7.4) for a pre-determined time (e.g., 30-60 minutes).

- Initiate the reaction by adding the substrate at a concentration near its Kₘ value.

- After a set incubation period (e.g., 60 minutes), stop the reaction and add the H₂O₂ detection reagent.

- Measure the chemiluminescence. A decrease in signal is proportional to enzyme inhibition.

- Plot inhibitor concentration versus % enzyme activity and calculate the IC₅₀ value using non-linear regression analysis.

Enzyme Kinetics and Mechanism of Inhibition

After identifying an inhibitor, kinetic studies characterize its mechanism of action (reversible vs. irreversible) and affinity.

- Objective: To determine the inhibition mechanism (competitive, non-competitive) and the inhibition constant (Kᵢ).

- Procedure:

- Measure MAO activity at varying substrate concentrations in the presence of several fixed concentrations of the test inhibitor (including a zero-inhibitor control).

- Plot the data on Lineweaver-Burk (double-reciprocal) plots.

- Data Analysis:

- If the lines on the plot intersect on the y-axis, the inhibition is competitive. The inhibitor binds to the same site as the substrate.

- The Kᵢ value can be determined from secondary plots of the slope versus inhibitor concentration.

- Assessment of Irreversible Inhibition:

- For suspected irreversible inhibitors like this compound (a hydrazine derivative), a time-dependent pre-incubation is crucial [3].

- Pre-incubate the enzyme with the inhibitor for different time periods before adding the substrate. A progressive decrease in activity with longer pre-incubation times suggests irreversible inhibition. This activity loss is not regained upon dialysis [3].

Expected Data and Interpretation

The table below summarizes the types of quantitative data generated and their significance for researchers.

| Parameter | Description | Interpretation for Drug Development |

|---|---|---|

| IC₅₀ | Concentration that inhibits 50% of enzyme activity under assay conditions. | Measures compound potency. Lower IC₅₀ = higher potency. Allows comparison between compounds [2]. |

| Kᵢ | Inhibition constant; reflects true binding affinity of the inhibitor to the enzyme. | More accurate than IC₅₀ for comparing inhibitor affinity. Lower Kᵢ = tighter binding [3]. |

| Mechanism of Action | Determines how the inhibitor functions (e.g., Competitive, Irreversible). | Guides chemical optimization and predicts potential for drug-food interactions (e.g., "cheese effect") [4] [3]. |

| Selectivity Index | Ratio of IC₅₀ (or Kᵢ) for one isoform over the other (e.g., IC₅₀(MAO-B) / IC₅₀(MAO-A)). | Indicates isoform selectivity. A higher index means greater selectivity for MAO-A, and a lower index means greater selectivity for MAO-B [1]. |

MAO Inhibition Assay Workflow

The following diagram illustrates the key stages of the protocol, from initial screening to data analysis.

Important Considerations for Researchers

- Historical Context of this compound: this compound is a hydrazine-derived MAOI that was withdrawn from the market primarily due to hepatotoxicity [5] [6]. This highlights the importance of incorporating modern toxicity screening (e.g., for reactive metabolites and covalent binding) early in the drug development process [7] [6].

- Technical Notes:

- Always include a positive control (known inhibitor) and a negative control (no inhibitor) in every assay run.

- For irreversible inhibitors, the classical Michaelis-Menten equations for Kᵢ determination do not apply directly. Specialized kinetic models that account for time-dependent inactivation must be used [3].

- The source of the MAO enzyme (e.g., recombinant human, mitochondrial preparation) can influence results and should be specified.

References

- 1. Monoamine Oxidase (MAO) Inhibition Assay [evotec.com]

- 2. In Vitro Human Monoamine Oxidase Inhibition and ... [mdpi.com]

- 3. Parameters for Irreversible Inactivation of Monoamine ... [mdpi.com]

- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Metabolic bioactivation of antidepressants - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Drug Toxicity and Relevance to ... [pmc.ncbi.nlm.nih.gov]

Mebanazine DNA damage alkaline elution technique

Mebanazine and DNA Damage: Key Evidence

This compound is a monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but has since been withdrawn from the market due to its hepatotoxic potential [1]. The primary evidence for its ability to cause DNA damage comes from a 1982 study.

The table below summarizes the genotoxic activity of this compound and related compounds as reported in the scientific literature:

| Compound | Test System | Endpoint | Result | Reported Effect / Notes |

|---|---|---|---|---|

| This compound | Alkaline Elution (Mouse cells in vivo) | DNA Fragmentation | Positive | Produced DNA fragmentation in liver and/or lung cells of treated mice [2]. |

| This compound | Salmonella typhimurium Mutagenicity Test | Mutagenicity | Positive | Elicited frameshift mutations [2]. |

| This compound | E. coli DNA Repair Test | DNA Damage | Positive | Positive in a DNA repair test with strains lacking repair mechanisms [2]. |

| Phenelzine, Nialamide | Alkaline Elution (Mouse cells in vivo) | DNA Fragmentation | Positive | Produced DNA fragmentation in liver and/or lung cells [2]. |

| Phenelzine, Nialamide, Iproniazid | Sister Chromatid Exchange (Mouse bone marrow in vivo) | Chromosomal Alterations | Weakly Positive | Weak inducers of sister chromatid exchanges [2]. |

Alkaline Elution Technique for DNA Damage Detection

The alkaline elution technique is a sensitive method used to detect DNA strand breaks and alkali-labile sites in mammalian cells. The following is a generalized protocol based on its standard application.

Principle

The technique involves lysing cells on a membrane filter and slowly eluting the DNA with an alkaline solution. DNA with more strand breaks will elute faster because the shorter fragments pass through the filter more readily. The rate of elution is therefore proportional to the frequency of DNA strand breaks [3] [4].

Reagents and Materials

- Phosphate-Buffered Saline (PBS), ice-cold

- Lysis Solution: Typically contains 2% SDS, 0.1 M Glycine, 0.025 M Na₂EDTA, pH adjusted to 10.0 with NaOH.

- Elution Buffer: 0.1 M Tetrapropylammonium hydroxide, 0.02 M Na₂EDTA, pH 12.1-12.4.

- Proteinase K solution

- Polycarbonate Membrane Filters (e.g., 2 μm pore size) and corresponding filtration apparatus

- Peristaltic Pump to control elution flow rate

- Fraction Collector

Experimental Workflow

The diagram below outlines the core steps of the alkaline elution protocol.

Procedure

- Cell Treatment and Harvesting: Expose the cells (e.g., lymphocytes, hepatocytes) to the test compound (this compound) and appropriate controls. Harvest cells by centrifugation and wash with ice-cold PBS [4].

- Loading: Gently resuspend the cell pellet and load a known number of cells onto a polycarbonate membrane filter [4].

- Lysis: Slowly pump the lysis solution containing Proteinase K over the cells. This step lyses the cells and digests proteins, leaving naked DNA on the filter.

- Elution: Pump the alkaline elution buffer (pH ~12.3) through the filter at a constant, slow rate (e.g., 0.03-0.04 mL/min). Collect the eluate in fractions over a period of several hours [4].

- DNA Quantification: Measure the DNA content in each collected fraction and the DNA remaining on the filter. This is often done using a fluorescent dye like Hoechst 33258.

- Data Analysis: Plot the percentage of DNA retained on the filter against the elution time. A steeper curve (faster elution) indicates a higher frequency of DNA strand breaks.

Important Considerations and Limitations

- Lack of Specific Protocol for this compound: The search results confirm this compound causes DNA damage detectable by alkaline elution but do not provide the specific experimental conditions (e.g., exact doses, cell types, exposure times) used in the study [2].

- Interpretation of Results: The alkaline elution technique detects a composite of single-strand breaks and alkali-labile lesions [4]. Additional experiments are needed to distinguish between these types of damage.

- Context of this compound Findings: The genotoxic effects of this compound were observed in a battery of tests from the early 1980s. The drug was withdrawn from the market decades ago, primarily due to hepatotoxicity [1], which may be linked to its metabolic activation and reactive metabolites, a known risk factor for some antidepressants [5].

Suggested Next Steps for Research

To develop a complete application note, you may need to:

- Consult Original Publication: Locate the full text of the 1982 study (J Toxicol Environ Health. 1982 Feb;9(2):287-303) for more detailed methodology.

- Adapt General Protocols: Use well-cited, detailed alkaline elution protocols from later method papers and adapt them based on the context provided by the this compound findings.

- Investigate Metabolites: Explore the role of reactive metabolites in drug-induced genotoxicity and liver injury, as this is a relevant mechanism for hydrazine-derived drugs like this compound [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Genotoxic Activity of Five Antidepressant Hydrazines ... [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of DNA damage by alkaline elution technique ... [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of DNA damage and repair by alkaline elution ... [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic bioactivation of antidepressants - PubMed Central [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Mebanazine Pharmacokinetics Studies

Drug Background and Historical Context

Mebanazine (formerly marketed as Actomol) is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was clinically investigated as an antidepressant in the 1960s before being discontinued due to hepatotoxicity concerns [1]. As a reversible MAO inhibitor, this compound functions by increasing monoamine neurotransmitter concentrations in the synaptic cleft, potentially leading to its antidepressant effects [2]. The chemical structure of this compound features a phenylethylhydrazine backbone with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [1]. Understanding the historical development and pharmacological profile of this compound provides crucial context for designing modern pharmacokinetic studies, even though the drug is no longer in clinical use.

The investigation of this compound represents an important chapter in the evolution of psychopharmacology, particularly in the MAOI class. Early research conducted in the 1960s recognized that MAO inhibitors could be effective for treating depressive illnesses but were associated with problematic side effects that complicated treatment [3]. This compound was developed as a potential improvement over existing MAO inhibitors, with preclinical animal studies suggesting it might have reduced toxicity compared to other agents in this class [3]. Contemporary researchers studying this compound's pharmacokinetics should note that its investigation occurred during a period when modern ADME (Absorption, Distribution, Metabolism, Excretion) principles were still evolving, which explains the limited pharmacokinetic data available in the literature.

Clinical Study Methodologies and Designs

Historical clinical trials of this compound employed methodological approaches that were standard for psychiatric drug development in the 1960s. These early investigations aimed to establish both efficacy in depressive illnesses and appropriate dosing regimens while monitoring for adverse effects. The clinical trial methodology focused particularly on establishing therapeutic effects while managing side-effect profiles, with researchers noting the potential for this compound to potentiate the effects of electroconvulsive therapy (ECT) and possibly reduce relapse rates when continued after ECT completion [3].

Table 1: Historical Clinical Trial Designs for this compound

| Study Focus | Patient Population | Study Design | Key Methodological Elements | Primary Endpoints |

|---|---|---|---|---|

| Efficacy in Depression [3] | Patients with depressive illnesses | Controlled trial | Comparison against existing MAO inhibitors; Assessment of side-effect profile | Reduction in depressive symptoms; Incidence of side-effects |

| Potentiation of ECT [3] | Patients undergoing electroconvulsive therapy | Adjunct therapy trial | This compound administration concurrent with ECT; Post-ECT continuation | Number of ECT exposures required; Relapse rates after ECT completion |

| Comparative Efficacy [4] | Depressed patients | Controlled trial | This compound versus comparator antidepressant | Symptom improvement on depression scales |

The clinical investigation of this compound reflected the emerging understanding of pharmacokinetic-pharmacodynamic relationships in psychopharmacology during this period. While comprehensive pharmacokinetic monitoring (as conducted today) was not routinely implemented, researchers employed clinical observation and safety assessments to establish dosing parameters. The transition from animal studies to human investigations was guided by preclinical toxicity data that suggested a potentially favorable safety profile compared to existing MAO inhibitors [3]. Modern researchers examining these historical methodologies should recognize that contemporary pharmacokinetic studies would employ more rigorous designs, including defined blood sampling schedules, bioanalytical methods for quantifying drug concentrations, and statistical approaches for pharmacokinetic parameter estimation.

Experimental Protocols for Preclinical Pharmacokinetics

Animal Model Selection and Dosing Procedures

Preclinical pharmacokinetic studies of this compound utilized mature female rat models to investigate metabolic and pharmacological effects [2]. The selection of this animal model aligned with standard practice in early psychopharmacology research, providing a controlled system for evaluating dose-response relationships and metabolic effects. Animal studies were particularly important for establishing initial safety profiles and understanding the hypoglycemic effects associated with this compound administration [5]. These findings demonstrated the compound's effects on glucose metabolism, an important consideration for understanding its overall pharmacological profile.

Dosing Protocol for Rat Studies:

- Animal Preparation: Mature female rats (specific strain and weight should be documented) are acclimatized to laboratory conditions for at least 5-7 days before experimentation with free access to food and water.

- Drug Formulation: this compound is prepared in a physiologically compatible vehicle suitable for intraperitoneal administration. The exact formulation should be documented for reproducibility.

- Administration: The compound is administered via intraperitoneal injection at doses ranging from 1-90 mg/kg based on the specific research objectives [2].

- Blood Sampling: Following administration, blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to characterize the time course of drug exposure and effects.

- Glucose Monitoring: Additional blood samples may be collected for glucose measurement to assess the hypoglycemic effect of this compound, which was shown to begin within 4-8 hours and continue for up to 2 days following administration [2].

Bioanalytical Method Considerations

Although specific analytical methods for this compound quantification were not detailed in the available historical literature, modern researchers conducting pharmacokinetic studies would need to implement validated bioanalytical methods for quantifying this compound and potential metabolites in biological matrices. Based on current standards, the following approach is recommended:

Sample Processing Protocol:

- Sample Collection: Blood samples are collected in appropriate containers (e.g., EDTA-coated tubes for plasma separation) at predetermined time points following administration.

- Sample Preparation: Plasma is separated via centrifugation (e.g., 3000-4000 × g for 10 minutes at 4°C) and stored at -80°C until analysis.

- Extraction Procedure: Liquid-liquid extraction or solid-phase extraction techniques should be optimized for this compound based on its chemical properties.

- Analytical Separation: Reverse-phase liquid chromatography with C18 or similar stationary phases provides appropriate separation of this compound from endogenous compounds.

- Detection Methods: Mass spectrometric detection (LC-MS/MS) using multiple reaction monitoring (MRM) offers the specificity and sensitivity needed for accurate quantification of this compound in biological matrices.

Signaling Pathways and Experimental Workflows

Pharmacodynamic Pathway of this compound

The primary mechanism of action of this compound involves inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased concentrations of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, which is believed to mediate the antidepressant effects of MAO inhibitors [2]. The following diagram illustrates this key pharmacodynamic pathway:

Figure 1: this compound inhibits MAO enzyme activity, reducing neurotransmitter metabolism and increasing synaptic concentrations. This diagram illustrates the primary pharmacodynamic pathway through which this compound exerts its antidepressant effects.

Experimental Workflow for Pharmacokinetic Studies

A comprehensive pharmacokinetic study of this compound requires a systematic approach from study design through data analysis. The following workflow outlines the key stages in conducting such investigations:

Figure 2: PK study workflow for this compound from study design through data analysis. This systematic approach ensures generation of reliable pharmacokinetic parameters.

Data Interpretation and Analytical Considerations

Pharmacokinetic Parameters and Metabolic Profile

While historical sources provide limited specific pharmacokinetic parameters for this compound (e.g., clearance, volume of distribution, half-life), modern studies would need to characterize these essential parameters to fully understand the drug's disposition. Based on the available historical data and contemporary pharmacokinetic principles, the following table summarizes the known and expected pharmacokinetic characteristics of this compound:

Table 2: Pharmacokinetic Parameters and Metabolic Characteristics of this compound

| Parameter | Findings/Expectations | Methodological Considerations | Clinical Significance |

|---|---|---|---|

| Absorption | Expected to be well-absorbed based on physicochemical properties | Serial blood sampling following oral and intravenous administration | Determines dosing route and bioavailability |

| Distribution | Likely extensive based on molecular structure and MAO inhibition in CNS | Tissue distribution studies; Brain-to-plasma ratio measurements | Indicates potential for central vs peripheral effects |

| Metabolism | Hepatic metabolism expected due to hydrazine structure | Metabolite identification using MS techniques; Enzyme phenotyping | Potential for drug interactions and toxicity |

| Elimination | Primarily renal elimination of metabolites expected | Collection and analysis of urine and feces over time | Important for dosing adjustment in organ impairment |

| Half-life | Not characterized in historical literature but crucial for dosing regimen | Terminal phase calculation from concentration-time profile | Determines dosing frequency and accumulation potential |

| Hypoglycemic Effect | Dose-dependent reduction in blood glucose [2] | Glucose monitoring alongside drug concentration measurement | Suggests metabolic effects beyond MAO inhibition |

Contextualizing Historical Data in Modern Research

Interpreting historical this compound studies requires understanding the methodological limitations of 1960s pharmacokinetic research. During this period, comprehensive ADME studies using advanced analytical techniques were not standard practice. Instead, researchers relied more heavily on pharmacodynamic endpoints (such as the hypoglycemic effects observed in rats) and clinical observations to guide dosing and understand drug behavior [2] [5]. The reported dose-dependent hypoglycemic effect - with minimal effective dose of 60 mg/kg intraperitoneally in rats - provides important insights into this compound's biological activity beyond its MAO inhibition [2].

Contemporary researchers can leverage modern bioanalytical techniques and study designs to address gaps in the historical this compound data. Implementation of population pharmacokinetic approaches could help characterize variability in drug handling, while physiologically-based pharmacokinetic (PBPK) modeling could extrapolate findings across species and dosing scenarios. Furthermore, in vitro metabolism studies using human hepatocytes or liver microsomes could provide insights into potential metabolic pathways and drug interaction risks that were not possible to assess in the original this compound investigations. These modern approaches would significantly enhance understanding of this compound's pharmacokinetic profile while acknowledging the historical context of its initial development and discontinuation due to hepatotoxicity concerns [1].

Conclusion and Research Applications

Although this compound is no longer used clinically, its study provides valuable insights into the evolution of MAOI pharmacology and approaches to pharmacokinetic investigation. The historical methodology for studying this compound emphasizes careful dose-ranging in animal models, systematic clinical observation in depressed patients, and attention to unexpected pharmacological effects such as hypoglycemia. Modern researchers can build upon this foundation by applying contemporary pharmacokinetic principles and advanced analytical techniques to further characterize this compound's disposition, even as its clinical use has been discontinued. These approaches ensure comprehensive understanding of this historical agent while informing the development of safer and more effective antidepressant therapies.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound | MAO Inhibitor [medchemexpress.com]

- 3. Clinical Trial of this compound—A New Monoamine Oxidase ... [cambridge.org]

- 4. A Controlled Trial of this compound ('Actomol') in Depression [pubmed.ncbi.nlm.nih.gov]

- 5. The hypoglycaemic effect of this compound (Actomol) and its ... [pubmed.ncbi.nlm.nih.gov]

Mebanazine and Modern Experimental Models of Depression

Historical Context: Mebanazine as a Prototype MAOI

This compound (Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI) that was briefly used as an antidepressant in the 1960s [1]. Its clinical development and use were halted due to significant safety concerns, primarily its potential for hepatotoxicity [1]. While it is not a tool in modern research, understanding its mechanism provides a historical baseline.

- Chemical Identity: this compound is a small molecule with the chemical formula C8H12N2 and a molecular weight of 136.198 g/mol [1]. It is known chemically as (1-phenylethyl)hydrazine [1].

- Mechanism of Action: As a MAOI, this compound's primary mechanism involved the irreversible inhibition of the monoamine oxidase enzyme [2]. This enzyme is responsible for breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increased the availability of these monoamines in the synaptic cleft, which was the foundational theory of depression during that era [3] [2].

- Reason for Withdrawal: The drug was discontinued from the market because of its hepatotoxic potential, a known risk associated with the hydrazine class of chemicals [1].

Modern Shifts in Depression Modeling and Pharmacology

The limitations of the monoamine theory and drugs like this compound have driven the exploration of new pathways. Current research focuses on synaptic plasticity, neural circuits, and rapid-acting antidepressant mechanisms.

The diagram below illustrates the key molecular pathways in Major Depressive Disorder (MDD) and the targets of modern antidepressants, moving beyond the historical monoamine focus.

Application Notes & Protocols for Contemporary Depression Models

Given the obsolescence of this compound, the following protocols focus on established and emerging models that reflect the current understanding of depression's neurobiology.

Protocol: Reserpine-Induced Model for Monoamine Depletion Studies

This model is historically relevant to the monoamine era but is still used for initial screening and studying specific somatic symptoms [4].

- Application: This model is useful for rapid, initial screening of compounds with potential monoaminergic activity and for studying aspects of psychomotor retardation [4].

- Animal: Typically, male rats or mice (e.g., Sprague-Dawley rats, 200-250g; C57BL/6 mice, 20-25g).

- Materials:

- Reserpine (e.g., Sigma-Aldrich, R0875).

- Vehicle (e.g., glacial acetic acid diluted with 0.9% saline, or DMSO/saline).

- Syringes (1 mL) and needles (26-30G).

- Procedure:

- Preparation: Dissolve reserpine in the vehicle. A common stock concentration is 1 mg/mL.

- Dosing: Administer reserpine intraperitoneally (i.p.) or subcutaneously (s.c.). A standard dose for mice is 2-4 mg/kg; for rats, 1-5 mg/kg [4].

- Behavioral Testing: Conduct assessments 18-24 hours post-injection. Core tests include:

- Motor Activity Test: Measure hypomotility in an open field arena.

- Ptosis (Eye-Closing) Assessment: Score ptosis on a scale (e.g., 0: eyes open, 1: eyes half-closed, 2: eyes fully closed).

- Rectal Temperature: Measure hypothermia with a digital thermometer.

- Data Analysis: Compare treatment groups to vehicle controls using one-way ANOVA with post-hoc tests. A positive antidepressant effect is indicated by a significant reversal of reserpine-induced hypomotility, ptosis, and hypothermia.

Protocol: Chronic Stress Models with Pharmacological Validation

These models have high construct validity and are preferred for studying treatment-resistant depression (TRD) and the neurotrophic effects of antidepressants [5] [6] [4].

- Application: Ideal for investigating the effects of chronic antidepressants, mechanisms related to neurogenesis, and the efficacy of novel, rapid-acting agents like ketamine [5] [6].

- Animal: Male C57BL/6 mice or Wistar/Kyoto (WKY) rat strains, which are more stress-sensitive.

- Materials:

- Chronic Mild Stress (CMS) equipment: restraint tubes, tilted cages, soiled cages, periods of food/water restriction.

- Test compounds (e.g., Ketamine hydrochloride).

- Procedure:

- CMS Protocol: Expose animals to a variety of mild, unpredictable stressors (e.g., restraint, damp bedding, stroboscopic lighting, period of isolation) daily for 4-8 weeks.

- Sucrose Preference Test (SPT): Conduct weekly to monitor anhedonia, a core symptom of depression. A significant reduction in sucrose preference (vs. baseline or control group) confirms model validity.

- Drug Administration: After stable anhedonia is established, administer the test compound.

- For ketamine: Inject a single dose (e.g., 3-10 mg/kg, i.p.) or saline to the control group [6].

- Post-Treatment Behavioral Battery: Conduct 24 hours after ketamine injection.

- SPT (for anhedonia).

- Forced Swim Test (FST) or Tail Suspension Test (TST) (for behavioral despair).

- Open Field Test (OFT) (to control for general locomotor effects).

- Data Analysis: Use two-way ANOVA (Stress × Treatment) to analyze SPT data over time. For FST/TST, one-way ANOVA is used for single-time-point analysis. A significant reduction in immobility time in the FST/TST and increased sucrose consumption in the SPT indicate antidepressant efficacy.

Emerging Models: Targeting the Glutamatergic System

The discovery of ketamine's rapid antidepressant effects has established models focusing on glutamatergic signaling and synaptic plasticity [5] [6] [3].

- Key Molecular Assessments:

- Western Blotting: Analyze synaptic protein levels (e.g., PSD-95, GluA1) and phosphorylation of key signaling molecules (e.g., mTOR, ERK) in the prefrontal cortex and hippocampus 24 hours after ketamine administration [6].

- Immunohistochemistry: Quantify synaptogenesis (e.g., using antibodies against synapsin I, PSD-95) and adult hippocampal neurogenesis (e.g., using BrdU/EdU labeling and DCX staining) [5].

- Validation: The antidepressant-like effect of ketamine in the FST is blocked by pre-treatment with rapamycin (an mTOR inhibitor) or NBQX (an AMPA receptor antagonist), confirming the specificity of the pathway [6].

Quantitative Data Summary of Modern Antidepressant Models

The table below summarizes key characteristics of current animal models used in antidepressant research.

Table 1: Comparison of Contemporary Animal Models in Antidepressant Research

| Model Name | Inducing Agent / Method | Key Readouts | Advantages | Disadvantages | Utility in Screening |

|---|---|---|---|---|---|

| Reserpine-Induced [4] | Reserpine (irreversible VMAT inhibitor) | Ptosis, hypothermia, hypomotility | Rapid, low cost, good predictive validity for monoamine-targeting drugs | Acute model, poor construct validity, high mortality if dosed incorrectly | High-throughput primary screen |

| Chronic Mild Stress (CMS) [6] [4] | Unpredictable, mild stressors over weeks | Sucrose preference (anhedonia), FST immobility | High construct and face validity, models treatment-resistant depression | Time-consuming, technically demanding, variable between labs | Secondary screen, mechanism studies |

| Learned Helplessness (LH) [6] [4] | Inescapable electric foot shock | Escape latency/failures in shuttle box | Strong construct validity for some MDD subtypes, good predictive validity | Requires specialized equipment, ethical concerns | Secondary screen, vulnerability studies |

| Ketamine Response Model [6] | CMS or LH, followed by ketamine | Rapid reversal of behavioral deficits in SPT/FST | Models rapid-acting antidepressants, elucidates synaptic plasticity mechanisms | Requires validated TRD model as a precursor | Tertiary screen for novel rapid-acting agents |

Conclusion and Future Directions

While this compound serves as a historical landmark in psychopharmacology, modern depression research has moved towards models that capture complex pathophysiology beyond monoamine systems. The current gold standard involves chronic stress models that can be used to validate compounds acting on glutamatergic, neurotrophic, and inflammatory pathways.

Future models will likely incorporate genetic risk factors (e.g., BDNF Val66Met) [5] [3] and focus on circuit-level manipulations to further improve translational success. The protocols outlined here provide a framework for evaluating the next generation of antidepressants that aim to be faster-acting and more effective, particularly for treatment-resistant depression.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Monoamine oxidase inhibitors (MAOIs) [mayoclinic.org]

- 3. Molecular pathways of major depressive disorder converge ... [nature.com]

- 4. Selecting an Appropriate Animal Model of Depression [mdpi.com]

- 5. Signaling Pathways Underlying the Pathophysiology and ... [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for Treatment-Resistant Depression: Lessons ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Microbial β-Mannanase for Biotechnological Research and Development

Introduction and Executive Summary

β-Mannanases (EC 3.2.1.78) are hydrolytic enzymes that catalyze the random cleavage of the β-1,4-mannosidic linkages in the main chains of various mannans, including galactomannans, glucomannans, and galactoglucomannans [1]. These enzymes are produced by a diverse range of organisms, including plants, animals, bacteria, and fungi, and have attracted significant interest from both academia and industry due to their potential in various biotechnological applications [1]. The global drive towards more sustainable and bio-based industrial processes has positioned β-mannanases as key catalysts in sectors such as animal feed, food processing, biorefinery, textile, detergent, and paper and pulp industries [1].

This document provides detailed application notes and experimental protocols for the study and utilization of microbial β-mannanases, with a specific focus on enzymes from bacterial sources like Bacillus species, which are known for their high stability and suitability for industrial production [2] [1]. The information herein is designed to assist researchers and drug development professionals in the purification, characterization, and application of these versatile enzymes.

Biochemical Characterization of β-Mannanases

Key Biochemical Properties

Microbial β-mannanases function under a wide range of pH and temperature conditions, though their optimal parameters are source-dependent [1]. The following table summarizes the characterized properties of several bacterial β-mannanases, providing a benchmark for researchers.

Table 1: Biochemical Properties of Selected Bacterial β-Mannanases

| Source Organism | Molecular Weight | Optimal pH | Optimal Temperature | pH Stability | Thermal Stability | Specific Activity | Reference |

|---|---|---|---|---|---|---|---|

| Bacillus subtilis BE-91 | ~28.2 kDa | 6.0 | 65°C | pH 4.5 - 7.0 (24h) | Stable up to 70°C | 79,859.2 IU/mg | [3] |

| Bacillus licheniformis (recombinant) | ~41 kDa (theoretical) | 6.0 - 7.0 | 50 - 60°C | pH 5 - 12 (30 min); pH 6 - 9 (24h) | Half-life ~80h at 50°C | 1,672 ± 96 U/mg | [2] |

Reaction Mechanism and Structural Features

β-mannanases typically exhibit a classical TIM barrel ((β/α)8-barrel) structure and belong to glycosyl hydrolase families 5, 26, and 113 [2] [1]. The catalytic mechanism involves two conserved carboxylic acid residues (a nucleophile and an acid/base catalyst) located approximately 5.5 Å apart, which facilitate the hydrolysis of the glycosidic bond via a double-displacement mechanism [1]. Many β-mannanases have a modular structure, comprising a catalytic domain linked to one or more carbohydrate-binding modules (CBMs) that enhance their binding to insoluble polysaccharides [1].

The diagram below illustrates the general catalytic mechanism of β-mannanase.

Detailed Experimental Protocols

Protocol 1: Recombinant Expression and Purification of B. licheniformis β-Mannanase in E. coli

This protocol describes the cloning, expression, and one-step purification of a thermostable β-mannanase from Bacillus licheniformis in an E. coli host system, yielding high enzyme activity suitable for research and application testing [2].

3.1.1 Materials

- Gene Source: B. licheniformis DSM13 genomic DNA.

- Expression Vector: pFLAG series or similar with inducible promoter (e.g., tac).

- Host Strain: E. coli (e.g., BL21(DE3)) for protein expression.

- Culture Medium: LB broth with appropriate antibiotic (e.g., ampicillin, 100 µg/mL).

- Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

- Purification: Ni-NTA Agarose resin.

- Lysis Buffers: Periplasmic extraction buffer (e.g., 20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0).

3.1.2 Method

- Gene Cloning: Amplify the manB gene (encoding β-mannanase) from B. licheniformis genomic DNA. Clone the gene into the pFLAG vector, replacing the native signal peptide with the E. coli OmpA signal peptide for efficient secretion. The construct should include a C-terminal 6x-His tag.

- Transformation and Culture: Transform the recombinant plasmid into E. coli host cells. Inoculate a single colony into LB medium with antibiotic and incubate at 37°C with shaking until the OD₆₀₀ reaches ~0.6.

- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 - 1.0 mM. Continue incubation for 4 hours (for high total activity) or overnight (for high specific activity in the periplasm).

- Harvesting and Fractionation:

- Culture Supernatant: Centrifuge the culture at 4°C. The supernatant may contain secreted enzyme.

- Periplasmic Extract: Resuspend the cell pellet in periplasmic extraction buffer. Incubate with gentle agitation for 20-30 minutes at 4°C. Centrifuge to collect the supernatant containing the periplasmic proteins.

- Purification: Purify the 6x-His-tagged enzyme from the periplasmic extract using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column. Elute the bound protein with an imidazole gradient (e.g., 50-250 mM).

- Analysis: Confirm purity and molecular weight by SDS-PAGE. The expected molecular mass is approximately 45 kDa [2].

3.1.3 Expected Outcomes

- Total Activity: ~50,000 units from a 1 L shake flask culture.

- Specific Activity: ~1,672 U/mg after purification.

- Purity: Apparent homogeneity as visualized by SDS-PAGE.

Protocol 2: Assay for β-Mannanase Activity

This standard spectrophotometric assay measures the release of reducing sugars from locust bean gum (a galactomannan) to quantify enzyme activity [3] [2].

3.2.1 Reagents

- Substrate: 1% (w/v) Locust Bean Gum (LBG) in appropriate buffer (e.g., 50 mM potassium phosphate, pH 6.0-7.0).

- DNS Reagent: 3,5-Dinitrosalicylic acid solution.

- Standard: D-Mannose solution (0.1-1.0 mg/mL).

3.2.2 Procedure

- Pre-incubate 0.5 mL of 1% LBG substrate in a water bath at the desired temperature (e.g., 50-60°C) for 5 minutes.

- Initiate the reaction by adding a suitable volume of diluted enzyme (e.g., 0.1 mL).

- Incubate the reaction mixture for exactly 10-30 minutes.

- Terminate the reaction by adding 1 mL of DNS reagent.

- Heat the tubes in a boiling water bath for 10 minutes to develop color.

- Cool the tubes and measure the absorbance at 540 nm.

- Generate a standard curve using D-mannose. One unit (U) of enzyme activity is defined as the amount of enzyme required to release 1 μmol of reducing sugar (expressed as mannose equivalent) per minute under the assay conditions.

Protocol 3: Characterization of Purified β-Mannanase

3.3.1 Effect of pH and Temperature

- Optimal pH: Assay activity under standard conditions across a pH range (e.g., 3.0 - 10.0) using different buffers.

- pH Stability: Pre-incubate the enzyme in buffers of different pH without substrate for 30 minutes or 24 hours at a specific temperature (e.g., 50°C). Then, measure residual activity under standard assay conditions.

- Optimal Temperature: Assay activity at various temperatures (e.g., 30 - 80°C) at the optimal pH.

- Thermal Stability: Pre-incubate the enzyme at different temperatures for a set time. Withdraw aliquots at intervals, cool on ice, and measure residual activity.

3.3.2 Effect of Metal Ions and Inhibitors Pre-incubate the enzyme with various metal ions (e.g., Mn²⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Al³⁺, Ba²⁺, Pb²⁺) at a concentration of 1-5 mM for 15-30 minutes. Measure residual activity. Activity can be significantly enhanced by ions like Mn²⁺ and strongly inhibited by Ba²⁺ and Pb²⁺ [3].

Industrial Applications and Research Potential

The applications of β-mannanases span numerous industries, leveraging their ability to modify and degrade mannan-based polysaccharides.

Table 2: Key Applications of β-Mannanases in Industry and Research

| Sector | Specific Application | Function and Benefit | | :--- | :--- | :--- | | Animal Feed | Additive in poultry and swine feed | Hydrolyzes non-starch polysaccharides (NSPs) like β-mannan in feed ingredients, improving nutrient digestibility, energy availability, and overall animal performance. | [1] | | Food Industry | Juice clarification, coffee extraction, baking | Reduces viscosity, improves extraction efficiency, and enhances product quality and stability. | [1] | | Biofuel & Biorefinery | Pretreatment of lignocellulosic biomass | Breaks down hemicellulosic mannan to fermentable sugars for bioethanol production and facilitates other biomass conversion processes. | [2] [1] | | Prebiotics | Production of manno-oligosaccharides (MOS) | Generates MOS from cheap agricultural by-products (e.g., copra meal). MOS act as prebiotics to promote beneficial gut microbiota. | [2] [1] | | Pulp & Paper | Bleaching of wood pulp | Aids in reducing the use of harsh chemicals during the bleaching process, making it more environmentally friendly. | [1] | | Pharmaceutical Research | Potential in inflammatory disease research | Exhibits compelling biological functions due to its regulatory roles in metabolism, inflammation, and oxidation, suggesting potential as a dietary supplement. | [3] |

The experimental workflow from gene to application is summarized below.

References

Mebanazine Metabolic Pathway Analysis: Application Notes and Experimental Protocols

Introduction to Mebanazine and Metabolic Analysis

This compound is a monoamine oxidase inhibitor (MAOI) that was historically investigated for the treatment of depression and related psychiatric conditions. As a hydrazine-derived compound, this compound possesses a unique chemical structure that undergoes complex biotransformation pathways in biological systems. Understanding these metabolic pathways is crucial for comprehensive safety profiling, particularly given the known hepatotoxicity concerns associated with certain antidepressant drugs. Current literature suggests that hydrazine-containing compounds like this compound can undergo complex metabolic activation pathways that may contribute to their toxicity profiles [1].

The metabolic disposition of this compound has been characterized in rodent models, revealing that unlike related hydrazine drugs, this compound is excreted largely unchanged, with limited transformation through hepatic pathways [2]. This unusual metabolic stability presents both challenges and opportunities for researchers investigating its mechanism of action and safety profile. Early studies indicated that this compound affects brain glucose-6-phosphate dehydrogenase activity, suggesting potential impacts on central nervous system redox status [3]. The following table summarizes key characteristics of this compound relevant to metabolic studies:

Table 1: this compound Characteristics Relevant to Metabolic Pathway Analysis

| Property | Description | Research Implications |

|---|---|---|

| Chemical Class | Hydrazine derivative | Potential for reactive metabolite formation through oxidative pathways |

| Primary Elimination | Excreted largely unchanged [2] | Low hepatic extraction ratio; possible extrahepatic metabolism |

| Enzyme Targets | Monoamine oxidase inhibitor | Drug-drug interaction potential with MAOI substrates |

| Toxicity Concerns | Potential hepatotoxicity (class effect) [1] | Need for comprehensive reactive metabolite screening |

| Metabolic Stability | High (unlike related hydrazine drugs) [2] | Possible saturation of metabolic pathways at high doses |

Experimental Design and Workflow Overview

Integrated Approach to Metabolic Pathway Analysis

A comprehensive metabolic pathway analysis for this compound requires an integrated approach combining in vitro and in vivo methodologies with advanced computational predictions. This multi-faceted strategy allows researchers to identify both major and minor metabolic pathways, detect potentially reactive intermediates, and understand the enzymology governing this compound biotransformation. The experimental workflow should incorporate analytical techniques for metabolite identification, enzyme mapping studies to identify responsible enzymes, and computational approaches for pathway reconstruction and prediction [4] [1].

Topological pathway analysis (TPA) has emerged as a powerful method for interpreting metabolomics data within the context of known biological pathways. Unlike simple over-representation analysis (ORA), TPA incorporates betweenness centrality measures to account for the relative importance of metabolites within a pathway network [4]. This approach is particularly valuable for compounds like this compound that may affect central metabolic hubs. When designing this compound metabolism studies, researchers should consider both human-specific pathways and generic metabolic reactions, as the latter may account for transformations catalyzed by gut microbiota or other non-hepatic enzymes [4].

Experimental Workflow Visualization

The following diagram illustrates the integrated experimental workflow for this compound metabolic pathway analysis:

Metabolite Identification and Structural Characterization

Phase I and II Metabolite Profiling

Metabolite identification begins with comprehensive sample preparation from in vitro incubation systems and in vivo biological matrices. For in vitro studies, incubate this compound (10-50 μM) with liver microsomes (0.5-1.0 mg protein/mL) or recombinant CYP enzymes in potassium phosphate buffer (100 mM, pH 7.4) containing NADPH (1 mM) at 37°C for 30-60 minutes. Include trapping agents such as glutathione (5 mM) for soft electrophiles, potassium cyanide (1 mM) for iminium ions, and methoxyamine (1 mM) for aldehyde detection [1]. Terminate reactions with ice-cold acetonitrile (2 volumes) and remove precipitated proteins by centrifugation (10,000 × g, 10 minutes, 4°C).

For liquid chromatography-mass spectrometry analysis, utilize reversed-phase C18 columns (100 × 2.1 mm, 1.7-1.8 μm) with mobile phases consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid. Apply a gradient elution from 5% to 95% B over 15-20 minutes at a flow rate of 0.3 mL/min. Use high-resolution mass spectrometry (Q-TOF or Orbitrap) with both positive and negative electrospray ionization modes. Set mass resolution to >30,000 for accurate mass measurements and enable data-dependent acquisition to fragment the most intense ions [1].

Metabolite Characterization Parameters

Table 2: Key Mass Spectrometry Parameters for this compound Metabolite Identification

| Parameter | Setting | Purpose |

|---|---|---|

| Mass Accuracy | < 5 ppm | Confident elemental composition assignment |

| Chromatographic Resolution | Peak width < 0.5 min | Separation of isobaric metabolites |

| Fragmentation Energy | 20-40 eV | Structure-elucidating product ion spectra |

| Trapping Agent Adducts | GSH (+307 Da), CN (+27 Da) | Reactive metabolite screening |

| Data Acquisition | Full scan/dd-MS² | Comprehensive metabolite detection |

For structural characterization, compare the accurate masses and fragmentation patterns of detected metabolites with the parent drug. Key biotransformations to monitor for this compound include oxidative deamination, N-acetylation, and hydrazine oxidation products. Phase II metabolites may include glucuronide conjugates (+176 Da) and sulfate esters (+80 Da). For potential reactive metabolites, screen for glutathione adducts characterized by neutral losses of 129 Da (pyroglutamic acid) and 75 Da (glycine) in positive ion mode [1].

Metabolic Pathway Analysis Methods

Topological Pathway Analysis (TPA)

Topological pathway analysis provides a framework for interpreting this compound metabolism data within the context of biological pathways. Begin by mapping identified metabolites to KEGG pathway maps and Reactome databases, using both human-specific and generic pathway definitions to account for potential microbial metabolism [4]. Convert the metabolic network into a directed graph where nodes represent metabolites and edges represent biochemical reactions. For non-single-substrate–single-product reactions, split into pairwise singular reactions (e.g., reaction A+B→C+D becomes A→C, A→D, B→C, and B→D) [4].

Calculate the betweenness centrality for each metabolite node using the formula:

Where σₐₜ is the total number of shortest paths between nodes a and t, σₐₜ(v) is the number of those paths passing through node v, and N is the total number of nodes in the graph [4]. This metric identifies hub compounds that play central roles in the metabolic network.

Compute the pathway impact score for each metabolic pathway using the formula:

Where BCᵢ represents the betweenness centrality values of statistically significant compounds within the pathway, and BCⱼ represents the betweenness centrality values of all compounds in the pathway [4]. This approach weights the importance of metabolites based on their topological position rather than simply their abundance.

Enzyme Mapping and Kinetic Analysis

Enzyme mapping studies identify specific enzymes responsible for this compound metabolism. Conduct chemical inhibition assays using selective CYP inhibitors including ketoconazole (CYP3A4), quinidine (CYP2D6), sulfaphenazole (CYP2C9), and furafylline (CYP1A2) at appropriate concentrations (1-10 μM). Include time-dependent inhibition studies to assess potential mechanism-based inactivation [1].

For kinetic analysis, incubate this compound across a concentration range (0.1-100 μM) with human liver microsomes and determine reaction velocities by measuring metabolite formation rates. Fit data to appropriate kinetic models (Michaelis-Menten, substrate inhibition, or biphasic) to derive Kₘ and Vₘₐₓ values. Calculate intrinsic clearance values (CLᵢₙₜ = Vₘₐₓ/Kₘ) to estimate in vivo metabolic clearance [1].

Table 3: Experimental Conditions for Enzyme Mapping Studies

| Parameter | Recombinant Enzyme System | Chemical Inhibition | Correlation Analysis |

|---|---|---|---|

| Incubation Time | 30-45 minutes | 30-45 minutes | 30-45 minutes |

| Protein Concentration | 0.1-0.5 mg/mL | 0.5 mg/mL | 0.5 mg/mL |

| Inhibitor Concentrations | N/A | 1-10 μM (selective inhibitors) | N/A |

| Positive Controls | Substrate-specific probes | Substrate-specific probes | Substrate-specific probes |

| Data Analysis | Metabolite formation rate | % inhibition of activity | Correlation coefficients |

Data Interpretation and Pathway Reconstruction

Metabolic Pathway Impact Assessment

Data interpretation for this compound metabolic pathway analysis requires integration of experimental results with computational predictions. Construct a comprehensive metabolic map incorporating all identified metabolites, with emphasis on pathways generating potentially reactive intermediates. Pay particular attention to hydrazine oxidation products that may form reactive diazonium ions or other electrophilic species capable of protein adduction [1].

Evaluate the potential for metabolic activation by quantifying the formation of trapped adducts and comparing their levels to those of stable metabolites. Consider the ratio of detoxification to bioactivation pathways when assessing hepatotoxicity risk. For this compound, early studies indicating limited metabolism [2] suggest that bioactivation may be a minor pathway, but this should be confirmed experimentally.

Apply pathway impact scoring to rank the importance of different metabolic pathways. Consider both the quantitative abundance of metabolites and their topological importance in the network. Pathways with high impact scores containing reactive metabolites represent potential toxicity hotspots that warrant further investigation [4].

Safety Assessment and Risk Mitigation

For safety assessment, integrate metabolic pathway data with known structure-toxicity relationships for hydrazine derivatives. Compare this compound's metabolic profile to other hydrazine-containing drugs with known hepatotoxicity profiles, such as iproniazid [1]. Identify specific structural alerts in the metabolic pathway that may contribute to toxicity, such as the formation of reactive intermediates or the depletion of protective cellular agents like glutathione.

Develop risk mitigation strategies based on the metabolic profile. If problematic pathways are identified, consider structural modifications to block or shunt metabolism away from bioactivation routes. For clinical development, design monitoring strategies focused on potential toxicity signals suggested by the metabolic profile, such as liver function tests for hepatocellular injury [1].

Technical Notes and Limitations

Methodological Considerations

Hydrazine Stability: this compound and related hydrazine compounds may exhibit instability under certain analytical conditions. Include stability assessments during method validation and use appropriate sample processing conditions to minimize degradation [2].

Trapping Efficiency: The efficiency of trapping agents for reactive metabolites can vary considerably. Use positive control compounds with known bioactivation pathways to verify trapping efficiency in each experimental system [1].

Pathway Database Limitations: Database annotations may not fully capture species-specific differences in metabolism. Cross-verify pathway assignments using multiple databases and consider both human and microbial metabolism contributions [4].

Centrality Measure Caveats: Betweenness centrality may overemphasize the importance of hub compounds that serve multiple pathways. Consider applying penalization schemes to correct for this potential bias in topological analysis [4].

Analytical Variability and Quality Control

Matrix Effects: Biological matrices can significantly influence metabolite detection and quantification. Use stable isotope-labeled internal standards when available to correct for matrix effects and ensure quantitative accuracy.

Quality Controls: Include system suitability tests and quality control samples in each analytical batch to monitor instrument performance and ensure data quality throughout extended analysis sequences.

Cross-Platform Validation: Confirm important metabolic findings using multiple analytical platforms when possible, such as combining LC-MS with NMR spectroscopy for structural elucidation of novel metabolites.

Conclusion

The integrated metabolic pathway analysis methods described in this protocol provide a comprehensive framework for characterizing this compound metabolism and identifying potential bioactivation pathways. The combination of advanced analytical techniques, enzyme mapping studies, and topological pathway analysis enables researchers to construct detailed metabolic maps that inform safety assessment and drug development decisions.

The unique metabolic stability of this compound [2] presents both challenges and opportunities for researchers. While limited metabolism may reduce concerns about extensive bioactivation, it may also result in unexpected extrahepatic metabolism or saturable pathways at therapeutic doses. Further application of these methods to this compound and related hydrazine derivatives will enhance our understanding of their metabolic fate and potential toxicity mechanisms.

References

- 1. Metabolic bioactivation of antidepressants - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. The metabolic disposition of [14C] pivhydrazine, [14C] this compound ... [go.drugbank.com]

- 3. Effect of a monoamine oxidase inhibitor (this compound) on ... [pubmed.ncbi.nlm.nih.gov]

- 4. : Advantages and Pitfalls for the... Metabolic Pathway Analysis [pmc.ncbi.nlm.nih.gov]

Established Techniques for Drug-Protein Binding Studies

The table below summarizes two key techniques that are highly relevant for studying the binding of a drug like mebanazine to proteins such as Human Serum Albumin (HSA).

| Technique | Key Principle | Application Example | Key Measured Parameters |

|---|

| High-Performance Affinity Chromatography (HPAC) [1] | Uses a stationary phase with immobilized protein (e.g., HSA) to separate bound and unbound drug fractions. | Study of promethazine and codeine binding to HSA [1]. | • Percentage of drug bound (%b) • Binding site identification (via displacement probes) | | Surface Plasmon Resonance Microscopy (SPRM) [2] | Label-free method measuring real-time interactions between a ligand and a protein immobilized on a sensor chip. | Measurement of ligand binding affinity & kinetics with GPCRs on whole cells [2]. | • Equilibrium dissociation constant (KD) • Association (&kdota) & dissociation (&kdotd) rate constants |

Detailed Experimental Protocols

Here are detailed protocols for applying the HPAC and SPRM techniques, which can be adapted for this compound.

Protocol 1: Binding Affinity and Site Identification via HPAC

This protocol is adapted from a study on promethazine and codeine binding to Human Serum Albumin (HSA) [1].

Instrumentation and Materials

- Chromatography System: UHPLC system with quaternary pump, autosampler, and UV/VIS detector.

- Analytical Column: Chiralpak HSA column (150 × 4.0 mm I.D., 5 µm particle size).

- Mobile Phase: 67 mM potassium phosphate buffer, pH 7.0.

- Flow Rate: 0.5 mL/min.

- Detection: UV detection at 254 nm.

- Sample Injection: 10 µL, performed in triplicate.

- Temperature: 25 ± 2 °C.

Procedure

- System Equilibration: Equilibrate the HSA column with the potassium phosphate buffer mobile phase until a stable baseline is achieved.

- Zonal Elution: Inject a solution of this compound and record its retention time. The percentage of the drug bound to the HSA in the column (%b) can be determined from this data.

- Displacement Experiments (Site Identification): To identify the specific binding site on HSA, add site-specific probes to the mobile phase.

- Use warfarin (for Site I) and (S)-ibuprofen (for Site II) as probes.

- Inject this compound again with each probe in the mobile phase.

- A significant decrease in the retention time of this compound in the presence of a probe indicates competition for that specific binding site.

Data Analysis

- A high %b value suggests strong binding to HSA.

- The displacement experiments reveal whether this compound binds to Site I, Site II, or both on HSA.

The workflow for this HPAC protocol is outlined below.

Protocol 2: Kinetic Binding Analysis via SPR Microscopy

This protocol is based on the general principles of SPRM for studying ligand-membrane protein interactions [2].